molecular formula C15H20N2O2 B024522 alpha-Acetamido-N-isobutylcinnamamide CAS No. 100908-60-9

alpha-Acetamido-N-isobutylcinnamamide

Cat. No.: B024522
CAS No.: 100908-60-9
M. Wt: 260.33 g/mol
InChI Key: JHYOKMWELVCJKM-UHFFFAOYSA-N
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Description

alpha-Acetamido-N-isobutylcinnamamide is a cinnamamide derivative characterized by an acetamido group at the alpha position and an N-isobutyl substitution. Its structure comprises a cinnamoyl backbone (β-phenylacrylamide) modified with an acetylated amino group and a branched isobutyl chain.

Properties

CAS No.

100908-60-9

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(Z)-2-acetamido-N-(2-methylpropyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H20N2O2/c1-11(2)10-16-15(19)14(17-12(3)18)9-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19)(H,17,18)/b14-9-

InChI Key

JHYOKMWELVCJKM-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C

Isomeric SMILES

CC(C)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C

Canonical SMILES

CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C

Synonyms

alpha-Acetamido-N-isobutyl-beta-phenylacrylamide

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Structural Differences from alpha-Acetamido-N-isobutylcinnamamide Hypothesized Functional Implications
alpha-Acetamido-N-isobutyl-beta-phenylacrylamide Identical backbone; positional isomerism (beta vs. alpha substitution) Altered steric/electronic effects may influence receptor binding
alpha-Acetamidothio-2-pyridineacetamide Pyridine ring replaces cinnamoyl group; thioamide linkage Enhanced solubility; potential metal chelation properties
alpha-Acetamido-1-methyl-3-indolepropionic acid methyl ester Indole ring system; ester functional group Possible CNS activity due to indole moiety
Ranitidine amino alcohol hemifumarate () Furyl-methylamino alcohol backbone; no cinnamoyl group Pharmacological relevance as a ranitidine impurity; distinct metabolic pathways

Functional Group Analysis

  • Acetamido Group: Common to all listed analogs. In this compound, this group may enhance hydrogen-bonding capacity compared to non-acetylated analogs.
  • This contrasts with linear alkyl chains in other analogs (e.g., omega-ethoxycarbonylmethyl derivatives in ).
  • Cinnamoyl Backbone : Unique to this compound, this aromatic system may confer rigidity and π-π stacking interactions, differentiating it from furan- or indole-containing analogs .

Research Findings and Hypotheses

Physicochemical Properties

  • Solubility : The cinnamoyl backbone may reduce aqueous solubility relative to pyridine or thioamide analogs.
  • Stability : The acetamido group could increase hydrolytic stability compared to ester-containing analogs (e.g., alpha-Acetamido-1-methyl-3-indolepropionic acid methyl ester) .

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